molecular formula C8H13NO B6203018 3-(prop-2-en-1-yl)piperidin-2-one CAS No. 95683-74-2

3-(prop-2-en-1-yl)piperidin-2-one

Cat. No. B6203018
CAS RN: 95683-74-2
M. Wt: 139.2
InChI Key:
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Description

“3-(prop-2-en-1-yl)piperidin-2-one” is a compound with the IUPAC name 3-allyl-2-piperidinone . It has a molecular weight of 139.2 . This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The InChI code for “3-(prop-2-en-1-yl)piperidin-2-one” is 1S/C8H13NO/c1-2-4-7-5-3-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) . This indicates the presence of a piperidinone ring with an allyl group attached to it.


Physical And Chemical Properties Analysis

“3-(prop-2-en-1-yl)piperidin-2-one” is a powder with a melting point of 50-52 degrees Celsius .

Scientific Research Applications

Nonlinear Optics

Compounds similar to “3-(prop-2-en-1-yl)piperidin-2-one” have been studied for their potential applications in nonlinear optics. For instance, a study on a molecule with a similar structure showed significant second and third harmonic generation, indicating its usefulness in this field .

Biological Activities

Piperidine derivatives, which share a part of the chemical structure with “3-(prop-2-en-1-yl)piperidin-2-one”, are known for a wide range of biological activities. They have been found to possess antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory properties .

Antitumor Studies

Another compound with a piperidine moiety has shown promise in antitumor studies by inhibiting tumor cell growth and inducing cell death in various tumor cell lines.

Antiviral and Anti-HIV Activities

Chalcone derivatives, which have a structural similarity to “3-(prop-2-en-1-yl)piperidin-2-one”, have displayed activity as antiviral and anti-HIV agents. This suggests potential research applications in developing treatments for these diseases .

Antimalarial and Antileishmanial Activities

The same chalcone derivatives also showed potential as antimalarial and antileishmanial agents, indicating another area of application for research into “3-(prop-2-en-1-yl)piperidin-2-one” based on structural analogy .

Anti-tubercular Agents

Additionally, these chalcone derivatives have been active against tuberculosis, suggesting that “3-(prop-2-en-1-yl)piperidin-2-one” could also be researched for anti-tubercular applications .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(prop-2-en-1-yl)piperidin-2-one”, is an important task of modern organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-2-en-1-yl)piperidin-2-one involves the reaction of piperidin-2-one with prop-2-en-1-yl bromide in the presence of a base.", "Starting Materials": [ "Piperidin-2-one", "Prop-2-en-1-yl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add piperidin-2-one to a reaction flask", "Add prop-2-en-1-yl bromide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) for a suitable amount of time (e.g. 12-24 hours)", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the product" ] }

CAS RN

95683-74-2

Product Name

3-(prop-2-en-1-yl)piperidin-2-one

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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